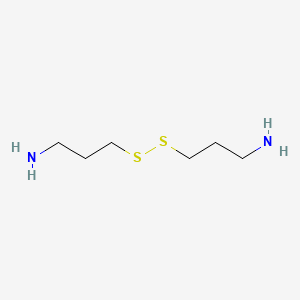

Homocystamine

Descripción

Alterations in Cellular Thiol-Disulfide Balance

Homocysteine thiolactone significantly impacts cellular redox homeostasis. Its reactivity allows it to participate in thiol-disulfide exchange reactions, potentially altering the redox status of proteins mdpi.commdpi.com. N-homocysteinylation, the modification of lysine (B10760008) residues by HCTL, can lead to protein damage and aggregation researchgate.net. Furthermore, HCTL can contribute to oxidative stress by increasing the production of reactive oxygen species (ROS) mdpi.comahajournals.org. This disruption of the thiol-disulfide balance and the promotion of oxidative stress are fundamental mechanisms underlying HCTL's cellular toxicity mdpi.comahajournals.org.

Mechanisms of Cellular Dysfunction

Homocysteine thiolactone contributes to cellular dysfunction through several interconnected pathways, affecting critical cellular organelles and signaling cascades.

Mitochondrial Dysfunction and Bioenergetic Perturbations

HCTL has been implicated in mitochondrial dysfunction, a key contributor to cellular energy depletion and death. Studies suggest that HCTL can interfere with oxidative phosphorylation and disrupt mitochondrial membrane potential mdpi.comnih.govbmj.comnih.govbiomedgrid.combiomedgrid.comnih.gov. This disruption leads to reduced ATP production and impaired cellular energy metabolism. Furthermore, mitochondrial dysfunction induced by HCTL can result in increased production of reactive oxygen species (ROS) within the mitochondria, exacerbating oxidative stress and contributing to the intrinsic apoptotic pathway nih.govbiomedgrid.combiomedgrid.com. The accumulation of HCTL has been linked to impaired mitochondrial function in various cell types, including neurons and endothelial cells nih.govbmj.comnih.gov.

Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)

Homocysteine and its metabolite, HCTL, can induce endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins within the ER lumen ahajournals.orgnih.govwjgnet.comjci.org. HCTL contributes to ER stress by interfering with disulfide bond formation and promoting protein misfolding ahajournals.orgnih.govwjgnet.comjci.org. This stress activates the Unfolded Protein Response (UPR), a complex signaling pathway aimed at restoring ER homeostasis. However, prolonged or severe UPR activation can lead to cellular dysfunction and apoptosis nih.govwjgnet.comjci.org. HCTL-induced ER stress has been shown to increase the expression of ER stress-response genes such as GRP78/BiP and GADD153 nih.govjci.org.

Inflammatory Signaling Pathway Activation (e.g., Cytokine and Chemokine Modulation)

HCTL plays a significant role in activating inflammatory signaling pathways. It has been shown to induce the release of pro-inflammatory cytokines and chemokines, including IL-8, TNF-α, IL-1β, and IL-6 glpbio.comfrontiersin.orgmedchemexpress.commdpi.com. This activation is often mediated through the NF-κB signaling pathway, a central regulator of inflammatory responses frontiersin.orgmedchemexpress.commdpi.com. HCTL-induced inflammation contributes to endothelial dysfunction and can promote pro-atherogenic changes in vascular cells frontiersin.orgmedchemexpress.commdpi.com. The N-homocysteinylation of proteins can also act as neoantigens, triggering autoimmune responses and chronic inflammation mdpi.comarchivesofmedicalscience.com.

Excitotoxicity and Neurotoxic Mechanisms

Homocysteine thiolactone is recognized as a neurotoxic agent, contributing to neuronal damage and cell loss through excitotoxicity researchgate.netceon.rs. HCTL can stimulate NMDA receptors, leading to excessive influx of calcium ions into neurons, a hallmark of excitotoxicity researchgate.netceon.rs. This overstimulation can result in neuronal hyperexcitability, seizures, and ultimately neuronal death researchgate.netceon.rs. Studies have demonstrated that HCTL inhibits Na+/K+-ATPase activity in brain tissues, which may contribute to its neurotoxic and convulsive properties researchgate.netmdpi.com. Furthermore, HCTL has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease researchgate.netnih.gov.

Apoptotic and Necrotic Cell Death Pathways

Homocysteine thiolactone is a potent inducer of programmed cell death, primarily apoptosis, but also potentially necrosis. HCTL has been shown to induce apoptosis in various cell types, including endothelial cells, HL-60 cells, and platelets, often in a concentration-dependent manner nih.govnih.govglpbio.comfrontiersin.org. This apoptotic process can occur independently of the caspase pathway in some instances nih.gov. Key markers of apoptosis, such as phosphatidylserine (B164497) exposure, mitochondrial membrane depolarization, and DNA fragmentation, are observed upon HCTL treatment nih.govnih.govglpbio.comfrontiersin.org. The mechanisms underlying HCTL-induced cell death involve mitochondrial dysfunction, ER stress, and oxidative damage nih.govnih.govglpbio.comfrontiersin.org.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-aminopropyldisulfanyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2S2/c7-3-1-5-9-10-6-2-4-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVLCAXJNGKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29205-72-9 (di-hydrochloride) | |

| Record name | Homocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60196791 | |

| Record name | Homocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-22-9 | |

| Record name | Homocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymatic Synthesis of Homocysteine Thiolactone

Generation from Homocysteine: The Role of Error-Editing Mechanisms

The formation of homocysteine thiolactone is largely attributed to specific error-editing functions within cellular machinery, particularly during protein synthesis.

Methionyl-tRNA Synthetase and its Thiolactone-Forming Activity

Methionyl-tRNA synthetase (MetRS) is a critical enzyme in protein synthesis, responsible for attaching the amino acid methionine to its cognate transfer RNA (tRNA) molecule mdpi.comencyclopedia.pub. MetRS also possesses an error-editing capability that plays a direct role in homocysteine thiolactone formation mdpi.comencyclopedia.pubresearchgate.netnih.gov. In this editing process, MetRS can mistakenly activate homocysteine (Hcy), a structural analog of methionine, to form an activated intermediate, HcyAMP mdpi.comencyclopedia.pub. If this misactivated Hcy is not efficiently discharged from the enzyme's active site, MetRS can catalyze an intramolecular cyclization reaction. This reaction involves the thiol group of Hcy attacking the activated carbonyl group of HcyAMP, resulting in the formation of the five-membered cyclic thioester, homocysteine thiolactone mdpi.comencyclopedia.pub. This enzymatic proofreading mechanism is vital for preventing the incorporation of the non-proteinogenic amino acid homocysteine into proteins, which could otherwise lead to protein dysfunction nih.gov. This error-editing activity of MetRS is a conserved and universal process found across a wide range of organisms, from bacteria to humans nih.gov.

Alternative Pathways of Homocysteine Thiolactone Formation

In addition to the primary enzymatic pathway mediated by MetRS, homocysteine thiolactone can also be generated through non-enzymatic processes . At physiological pH, homocysteine can undergo spontaneous intramolecular cyclization to form HTL . This non-enzymatic conversion is observed to be more prevalent under conditions of oxidative stress . Historically, HTL was also synthesized chemically, with early methods involving the cyclization of homocysteine in strongly acidic solutions nih.gov. A traditional chemical synthesis route begins with the demethylation of DL-methionine, followed by oxidation to DL-homocystine, reduction to DL-homocysteine, and subsequent cyclization to DL-homocysteine thiolactone .

Interrelationship with the Methionine Cycle and Folate-Dependent Pathways

Homocysteine thiolactone formation is closely tied to the methionine cycle, a central metabolic pathway involving the synthesis and regeneration of methionine.

S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Dynamics

Homocysteine is a key intermediate within the methionine cycle, arising from the hydrolysis of S-adenosylhomocysteine (SAH) mdpi.comencyclopedia.pub. SAH, in turn, is generated from S-adenosylmethionine (SAM) after SAM has donated its methyl group in various methylation reactions mdpi.comencyclopedia.pub. Elevated concentrations of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are directly correlated with increased levels of homocysteine thiolactone ahajournals.org. This association suggests that a greater availability of Hcy as a substrate can promote its conversion to HTL ahajournals.org. Research findings indicate that the extent of HTL formation is directly proportional to homocysteine concentration and inversely proportional to methionine concentration ahajournals.org. This observation supports the role of MetRS, an enzyme that competes for both methionine and homocysteine as substrates for aminoacylation ahajournals.org. Furthermore, folic acid has been demonstrated to inhibit HTL synthesis by contributing to increased methionine levels and decreased homocysteine concentrations within cells, thereby reducing the substrate pool available for MetRS-mediated HTL formation ahajournals.org.

Influence of Methionine Synthase Activity

The methionine cycle includes the remethylation of homocysteine back to methionine, a reaction predominantly catalyzed by methionine synthase (MS) mdpi.comencyclopedia.pub. This enzymatic process requires N-5-methyl tetrahydrofolate as the methyl donor and vitamin B12 as a crucial cofactor mdpi.comencyclopedia.pub. The folate-dependent pathway, which includes the conversion of tetrahydrofolate to N-5-methyl tetrahydrofolate, is essential for maintaining adequate methionine synthase activity mdpi.comencyclopedia.pub. When the efficient remethylation of Hcy to methionine, or its alternative catabolic route via the transsulfuration pathway, is compromised, homocysteine can accumulate within the cell ahajournals.org. This increased accumulation of Hcy can then serve as a substrate for MetRS, leading to an elevated rate of HTL formation ahajournals.org.

Molecular and Cellular Mechanisms of Homocysteine Thiolactone Bioactivity

Protein N-Homocysteinylation/Thiolactonylation

Homocysteine thiolactone's primary mechanism of action involves its direct chemical reaction with proteins, specifically targeting lysine (B10760008) residues. This non-enzymatic post-translational modification, known as N-homocysteinylation, leads to significant alterations in protein structure and function.

Irreversible Modification of Protein Lysine Residues

HTL acts as an electrophile, readily reacting with the ε-amino group of lysine residues present in proteins. This reaction forms a stable isopeptide bond, effectively attaching a homocysteine residue to the protein encyclopedia.pubnih.govrsc.orgplos.orgresearchgate.netnih.gov. This modification is considered largely irreversible under physiological conditions encyclopedia.pub. The reactivity of HTL stems from its cyclic thioester structure, which is susceptible to nucleophilic attack. While HTL can also undergo hydrolysis, its reaction with protein lysine residues is a significant pathway for protein damage encyclopedia.pubresearchgate.netnih.gov. Studies have identified numerous proteins that are targets of N-homocysteinylation, including human serum albumin (HSA), hemoglobin, γ-globulin, antitrypsin, transferrin, fibrinogen, low- and high-density lipoproteins (LDL and HDL), cytochrome c, and histones encyclopedia.pub. The prevalence of N-homocysteinylated proteins in healthy human plasma is estimated to be between 0.5–13 μM, though this can vary based on quantification methods and patient conditions encyclopedia.pub.

Impact on Protein Structure, Function, and Stability

The covalent attachment of homocysteine to lysine residues through N-homocysteinylation significantly alters the structural and functional properties of proteins. These modifications can lead to protein damage, aggregation, and altered stability encyclopedia.pubnih.govrsc.orgplos.orgnih.govplos.orgmedrxiv.org. For instance, N-homocysteinylation of human serum albumin (HSA) can influence its dimerization process, leading to more stable structures with potential allosteric effects on its physiological functions encyclopedia.pubmdpi.com. Modified proteins may exhibit altered enzymatic activity, reduced stability, or changes in protein-protein interactions nih.gov. Studies on Ribonuclease A (RNase A) have shown that N-homocysteinylation leads to the formation of dimers and higher oligomers, alters ribonucleolytic activity, and causes local changes in secondary structure nih.gov. Similarly, bovine pancreatic insulin (B600854) undergoes gross structural alterations and aggregation in a dose-dependent manner upon HTL treatment, likely due to homocysteinylation of its lysine residue nih.gov. These structural changes can also predispose proteins to further damage, such as oxidation, and may contribute to the formation of toxic amyloid-like protofibrils nih.govnih.govplos.org.

Formation of Isopeptide Bonds and their Biological Implications

The reaction between HTL and lysine residues results in the formation of an isopeptide bond, where the carboxyl group of HTL forms an amide linkage with the ε-amino group of lysine encyclopedia.pubnih.govoatext.com. This process generates N-homocysteinylated proteins, which are often described as having pro-inflammatory, pro-thrombotic, pro-atherogenic, and pro-amyloidal properties oatext.com. These modified proteins can act as neoantigens, potentially triggering autoimmune responses nih.govnih.govoatext.com. Furthermore, N-homocysteinylation can affect epigenetic regulation by preventing the natural modification of histone lysine residues, such as acetylation and methylation, and can interfere with collagen biogenesis by preventing pyridinoline (B42742) cross-link formation encyclopedia.pub. The accumulation of N-homocysteinylated proteins is implicated in the pathogenesis of various disorders, including atherosclerosis, stroke, Alzheimer's disease, and cancer encyclopedia.puboatext.com.

Induction of Oxidative Stress and Redox Imbalance

Beyond direct protein modification, HTL contributes to cellular dysfunction by inducing oxidative stress and disrupting the cellular redox balance.

Generation of Reactive Oxygen Species (ROS)

Homocysteine thiolactone can directly or indirectly promote the generation of reactive oxygen species (ROS). The N-homocysteinylation process itself can lead to the formation of thiyl radicals, which can further propagate oxidative damage nih.govmdpi.comnih.gov. HTL can also trigger mitochondrial ROS production, as observed in studies involving human spermatozoa nih.gov. Elevated levels of HTL have been linked to increased oxidative stress, which is a contributing factor in diseases like atherosclerosis and stroke nih.govmdpi.comserbiosoc.org.rs. The auto-oxidation of Hcy, or its metabolites like HTL, can lead to the formation of hydrogen peroxide and other ROS, disrupting cellular homeostasis nih.govserbiosoc.org.rs.

Modulation of Antioxidant Enzyme Systems

Compound List

Homocysteine Thiolactone (HTL)

Homocysteine (Hcy)

Lysine

Human Serum Albumin (HSA)

Hemoglobin

γ-Globulin

Antitrypsin

Transferrin

Fibrinogen

Low-density lipoprotein (LDL)

High-density lipoprotein (HDL)

Cytochrome c

Histones

Superoxide Dismutase (SOD)

Catalase (CAT)

Glutathione Peroxidase (GPx)

N-homocysteinylated protein (N-Hcy-protein)

Nε-homocysteinyl-lysine (Nε-Hcy-Lys)

Note: The user's request specified an article focusing on "Homocystamine" but provided an outline detailing mechanisms of "Homocysteine Thiolactone". This article is generated based on the provided outline, focusing on Homocysteine Thiolactone (HCTL) , assuming a typographical error in the initial compound name.

Homocysteine Thiolactone: Molecular and Cellular Mechanisms of Bioactivity

Homocysteine thiolactone (HCTL) is a cyclic thioester derivative of the amino acid homocysteine. It is primarily formed as a result of an error-editing reaction by methionyl-tRNA synthetase during protein biosynthesis mdpi.comresearchgate.net. Elevated levels of HCTL are associated with various pathological conditions, including cardiovascular diseases, neurological disorders, and inflammatory processes mdpi.comresearchgate.netmdpi.com. Its bioactivity stems from its high reactivity, particularly its ability to modify proteins through N-homocysteinylation, a process involving the acylation of lysine residues nih.govresearchgate.net. This modification can alter protein structure and function, leading to cellular dysfunction and contributing to disease pathogenesis nih.govresearchgate.net.

Genetic and Epigenetic Regulation of Homocysteine Thiolactone Metabolism

Genetic Polymorphisms Affecting Metabolite Levels

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes encoding the enzymes central to homocysteine metabolism can significantly impact an individual's susceptibility to elevated levels of homocysteine and homocysteine thiolactone.

Polymorphisms in the genes for methylenetetrahydrofolate reductase (MTHFR) and cystathionine (B15957) β-synthase (CBS) are among the most studied genetic determinants of homocysteine levels. nih.govmdpi.com

The MTHFR gene is pivotal in the remethylation pathway, which converts homocysteine back to methionine. Two common SNPs, C677T (rs1801133) and A1298C (rs1801131), are associated with reduced MTHFR enzyme activity. mdpi.comnih.gov The C677T polymorphism results in an alanine-to-valine substitution that renders the enzyme more thermolabile and less active. Individuals homozygous for the T allele (TT genotype) have significantly reduced MTHFR activity, leading to higher plasma homocysteine levels, especially in the context of low folate status. nih.govnih.gov The A1298C variant also leads to decreased enzyme activity, though to a lesser extent than C677T. mygenefood.com

The CBS gene encodes a key enzyme in the transsulfuration pathway, which catabolizes homocysteine to cystathionine. mygenefood.com Several SNPs in the CBS gene have been identified, some of which can alter enzyme activity and influence homocysteine concentrations. For instance, the 844ins68 polymorphism has been associated with lower levels of plasma homocysteine in some populations. nih.gov Conversely, other variants can lead to decreased CBS activity, contributing to hyperhomocysteinemia. mygenefood.com The interplay between polymorphisms in both MTHFR and CBS can have a combined effect on homocysteine levels. nih.gov

| Gene | SNP (rs number) | Genotype Effect | Impact on Homocysteine Levels | Reference |

|---|---|---|---|---|

| MTHFR | C677T (rs1801133) | Reduced enzyme activity, especially in TT homozygotes. | Increased | nih.govnih.gov |

| MTHFR | A1298C (rs1801131) | Reduced enzyme activity. | Increased, particularly when combined with C677T. | mygenefood.com |

| CBS | 844ins68 | Altered enzyme activity. | Associated with lower levels in some studies. | nih.gov |

| MTR | A2756G (rs1805087) | Altered methionine synthase activity. | Associated with negative changes (lower levels). | nih.gov |

The impact of genetic polymorphisms on homocysteine and homocysteine thiolactone levels is not determined by genetics alone; it is significantly modulated by environmental and lifestyle factors. cdc.gov This interplay is a classic example of gene-environment interaction. khanacademy.org

Nutritional status is a primary environmental modulator. Folate (vitamin B9), vitamin B12, and vitamin B6 are essential cofactors for the enzymes in homocysteine metabolism. youtube.com Individuals with the MTHFR C677T polymorphism, for instance, are particularly sensitive to folate levels. A high intake of folate can significantly attenuate the effect of the TT genotype on homocysteine concentrations. researchgate.netnih.gov Conversely, a low folate status exacerbates the genetic predisposition to hyperhomocysteinemia. researchgate.net

Lifestyle choices also play a crucial role. Smoking and excessive alcohol consumption have been shown to interact with MTHFR genotypes to increase homocysteine levels. researchgate.net Studies have indicated that men with the MTHFR 677TT genotype who also smoke and consume significant amounts of alcohol exhibit the highest concentrations of homocysteine. researchgate.net Other factors such as caffeine (B1668208) intake have also been suggested to increase homocysteine levels in individuals with the C677T mutation. xcode.life

| Genetic Factor | Environmental Factor | Observed Interaction | Reference |

|---|---|---|---|

| MTHFR C677T (TT Genotype) | Low Folate Intake | Significantly elevates homocysteine levels. | researchgate.net |

| MTHFR C677T (TT Genotype) | High Folate Intake | Attenuates the genetic effect, lowering homocysteine. | nih.gov |

| MTHFR C677T (TT Genotype) | Smoking & Alcohol Consumption | Synergistically increases homocysteine concentrations, especially in males. | researchgate.net |

| MTHFR C677T (TT Genotype) | High Caffeine Intake | May increase homocysteine levels. | xcode.life |

Advanced Research Methodologies and Experimental Models in Homocystamine Homocysteine Thiolactone Studies

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms underlying the biological effects of homocystamine, also known as homocysteine thiolactone (HTL). These systems allow for controlled experiments that can elucidate cellular pathways affected by HTL, which is a reactive cyclic thioester of homocysteine. mdpi.com

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used model to study the vascular effects of homocysteine thiolactone. mdpi.comahajournals.org Research using HUVECs has demonstrated that these cells can metabolize homocysteine to form homocysteine thiolactone. ahajournals.org This metabolic conversion is significant because homocysteine thiolactone is considerably more toxic than homocysteine itself, inducing apoptosis in HUVECs at much lower concentrations. mdpi.com For instance, one study noted that 200 μM of homocysteine thiolactone led to apoptosis in 30% of HUVECs, whereas the same concentration of homocysteine resulted in only 1% apoptotic cells. mdpi.com

Homocysteine thiolactone has been shown to induce a unique and extensive pattern of gene expression changes in HUVECs compared to homocysteine. mdpi.comnih.gov It affects the expression of numerous genes involved in critical pathways for vascular health. mdpi.com Specifically, homocysteine thiolactone influences genes related to chromatin organization, one-carbon metabolism, and lipid-related processes. nih.gov Furthermore, studies have shown that homocysteine thiolactone, along with N-homocysteinylated proteins, can induce pro-atherogenic changes in gene expression in these cells. nih.govmdpi.com This includes the impairment of mTOR signaling and autophagy, which are crucial for vascular homeostasis. preprints.org The cytotoxic effects of homocysteine thiolactone on endothelial cells are concentration-dependent and can lead to apoptosis, a key event in the development of atherosclerotic lesions. mdpi.com

| Experimental Model | Key Findings in Vascular Research |

| HUVECs | Metabolize homocysteine to the more toxic homocysteine thiolactone. ahajournals.org |

| Homocysteine thiolactone induces significant apoptosis. mdpi.com | |

| Alters gene expression related to atherosclerosis, chromatin organization, and lipid metabolism. mdpi.comnih.gov | |

| Impairs crucial cellular processes like mTOR signaling and autophagy. preprints.org | |

| Sensitizes cells to inflammatory mediators, increasing VCAM-1 expression. nih.gov |

Cardiomyocyte cell lines, such as the H9c2 line derived from rat heart tissue, are employed to investigate the cardiotoxic effects of homocysteine thiolactone. nih.gov Studies have shown that homocysteine can induce apoptosis in cardiomyocytes, and its metabolite, homocysteine thiolactone, is a focus of this toxicity. nih.govkisti.re.kr Research on organotypic cultures of chicken embryo cardiac tissue explants demonstrated that homocysteine thiolactone inhibits tissue growth in a dose-dependent manner, indicating a direct cardiotoxic effect. scispace.comakjournals.com The maximal cardiotoxic effect was observed at concentrations corresponding to severe hyperhomocysteinemia. scispace.com This toxicity is thought to be partly mediated by the inhibition of the Na+,K+-ATPase pumping function. akjournals.com Homocysteine thiolactone has been identified as a potential urinary biomarker for acrylamide-induced cardiotoxicity, suggesting its role in broader contexts of cardiac damage. consensus.app

| Cell Model | Research Focus | Key Findings |

| H9c2 Cardiomyoblasts | Apoptosis Induction | Homocysteine induces apoptosis; its metabolite homocysteine thiolactone is implicated in this process. nih.govkisti.re.krcore.ac.uk |

| Chicken Embryo Cardiac Tissue Explants | Direct Cardiotoxicity | Homocysteine thiolactone inhibits cardiac tissue growth in a dose-dependent manner. scispace.comakjournals.com |

| Mechanism of Toxicity | The cardiotoxic effect may involve the inhibition of Na+,K+-ATPase. akjournals.com |

Neuronal cell lines are crucial for understanding the neurotoxic potential of homocysteine thiolactone. researchgate.net Cell lines such as SH-SY5Y (human neuroblastoma) and mouse neuroblastoma N2a cells are used in these investigations. researchgate.netbiorxiv.org Studies have shown that homocysteine and its metabolites can induce neuronal damage and cell loss through mechanisms like excitotoxicity and apoptosis. researchgate.net In mouse neuroblastoma cells, treatment with homocysteine thiolactone led to a significant reduction in the expression of the histone demethylase Phf8 and an increase in histone H4K20me1 methylation. biorxiv.org These epigenetic changes resulted in the upregulation of mTOR signaling, impaired autophagy, and increased levels of amyloid precursor protein (App) and amyloid-beta (Aβ), which are hallmarks of Alzheimer's disease. biorxiv.orgmdpi.com Furthermore, research has identified that derivatives of homocysteine thiolactone can exhibit neuroprotective activity against neurotoxicity in SH-SY5Y cells. researchgate.net

| Cell Line | Key Findings in Neurobiological Research |

| Mouse Neuroblastoma (N2a) | Downregulates Phf8 expression and upregulates H4K20me1, leading to mTOR upregulation and impaired autophagy. biorxiv.org |

| Increases levels of amyloid precursor protein (App) and amyloid-beta (Aβ). biorxiv.org | |

| SH-SY5Y (Human Neuroblastoma) | Used to demonstrate the neuroprotective effects of homocysteine thiolactone derivatives against induced neurotoxicity. researchgate.net |

| Primary Mouse Ganglion Cells | Incubation with homocysteine thiolactone resulted in significant cell death. arvojournals.org |

Peripheral Blood Mononuclear Cells (PBMNCs) are utilized to study the immunomodulatory effects of homocysteine and its metabolites. In vitro studies have shown that high concentrations of homocysteine can influence the secretion of various cytokines by mitogen-stimulated PBMNCs. researchgate.netmdpi.com Specifically, the presence of homocysteine increased the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, while decreasing the secretion of the anti-inflammatory cytokine IL-10. researchgate.net The secretion of IL-12 was not significantly affected. researchgate.net These findings suggest that homocysteine can promote an inflammatory response, which is a key component in the pathogenesis of atherosclerosis. mdpi.com Homocysteine thiolactone, as a highly reactive metabolite, is implicated in these immunomodulatory effects, contributing to the vascular dysfunction seen in hyperhomocysteinemia. mdpi.com

| Cell System | Cytokine | Effect of Homocysteine |

| PBMNCs | IL-1β | Increased secretion researchgate.net |

| IL-6 | Increased secretion researchgate.net | |

| IL-10 | Decreased secretion researchgate.net | |

| IL-12 | No significant change researchgate.net | |

| RANTES | Increased secretion mdpi.com |

In Vivo Animal Models for Mechanistic Research

In vivo animal models are indispensable for studying the systemic and long-term effects of elevated homocysteine thiolactone levels that mimic human pathological conditions.

Genetically engineered mouse models that replicate human hyperhomocysteinemia are critical for in vivo research. These include mice with deficiencies in key enzymes of homocysteine metabolism, such as cystathionine (B15957) β-synthase (CBS) and methylenetetrahydrofolate reductase (MTHFR).

CBS-deficient mice (Cbs-/-) are a prominent model for severe hyperhomocysteinemia. These mice exhibit significantly elevated plasma levels of homocysteine and its metabolites, including homocysteine thiolactone and N-homocysteinylated proteins. researchgate.netnih.gov Plasma levels of N-homocysteinylated proteins can be elevated by as much as 30-fold in these mice. mdpi.com Research in Cbs-/- mice has shown that the accumulation of homocysteine metabolites leads to various pathologies. For instance, these mice show reduced expression of the histone demethylase Phf8 and increased levels of the epigenetic mark H4K20me1 in the brain. biorxiv.org This dysregulation of the Phf8/H4K20me1/mTOR/autophagy pathway is linked to increased accumulation of amyloid-beta, providing a mechanistic link to the neuropathy observed in CBS deficiency. biorxiv.org Furthermore, Cbs-/- mice exhibit connective tissue abnormalities, such as impaired collagen cross-linking, which is attributed to the N-homocysteinylation of proteins by homocysteine thiolactone. researchgate.net

MTHFR-deficient mice (Mthfr-/-) also serve as a valuable model for hyperhomocysteinemia. nih.gov Similar to CBS-deficient models, these mice show increased levels of N-homocysteinylated proteins. researchgate.net Plasma homocysteine thiolactone levels are markedly elevated in MTHFR-deficient humans, a finding that is recapitulated in these mouse models. researchgate.net Studies using Mthfr+/- mice, which model mild hyperhomocysteinemia, have revealed a roughly two-fold increase in retinal homocysteine levels, leading to ganglion cell loss and mild vasculopathy. arvojournals.org The neurotoxic effects in MTHFR deficiency are attributed to homocysteine metabolites, including homocysteine thiolactone, which can antagonize GABA receptors and activate glutamate-mediated excitotoxicity. neurology.org

| Animal Model | Key Genetic Defect | Major Phenotypes Related to Homocysteine Thiolactone |

| CBS-deficient (Cbs-/-) mice | Cystathionine β-synthase | 20 to 30-fold increase in plasma homocysteine thiolactone and N-homocysteinylated proteins. researchgate.netnih.gov Neuropathy linked to dysregulation of the Phf8/mTOR/autophagy pathway and Aβ accumulation. biorxiv.org Impaired collagen cross-linking. researchgate.net |

| MTHFR-deficient (Mthfr-/-) mice | Methylenetetrahydrofolate reductase | Elevated plasma homocysteine thiolactone and N-homocysteinylated proteins. researchgate.net Retinal ganglion cell loss and neurotoxicity. arvojournals.orgneurology.org |

Diet-Induced Hyperhomocysteinemia Models

To investigate the effects of elevated homocysteine and its subsequent conversion to the reactive metabolite, this compound (more commonly known as homocysteine thiolactone), researchers frequently employ diet-induced animal models of hyperhomocysteinemia. nih.govahajournals.org These models are crucial for understanding the pathological mechanisms initiated by this compound, including the N-homocysteinylation of proteins. nih.gov

A primary and well-established method to induce hyperhomocysteinemia is through the dietary supplementation of excess methionine. nih.govahajournals.orgtemple.edu Methionine is a metabolic precursor to homocysteine, and providing it in quantities that overwhelm the normal metabolic pathways leads to a significant increase in circulating homocysteine levels. temple.edumdpi.com For instance, studies in mice have shown that a diet enriched with methionine can lead to hyperhomocysteinemia, which in turn is associated with increased amyloid-β formation, a hallmark of Alzheimer's disease. temple.edunih.gov

Another common dietary strategy involves creating deficiencies in essential B-vitamins that are cofactors in homocysteine metabolism. ahajournals.orgpnas.org Specifically, diets deficient in folate (vitamin B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine) are used to impair the remethylation and transsulfuration pathways that normally clear homocysteine. pnas.orgnih.gov This approach is considered highly relevant to human conditions, as B-vitamin deficiencies are a common cause of elevated homocysteine levels. nih.gov For example, feeding mice a B-vitamin-deficient diet has been shown to induce hyperhomocysteinemia, leading to cognitive impairment and cerebrovascular rarefaction. pnas.org

Researchers also utilize diets that are both high in methionine and deficient in B-vitamins to create more severe models of hyperhomocysteinemia. pnas.orgnih.gov This combined approach ensures a high influx of homocysteine from methionine metabolism while simultaneously blocking its primary clearance routes. pnas.org

The following table summarizes common dietary manipulations used to induce hyperhomocysteinemia in animal models for studying this compound:

| Dietary Manipulation | Animal Model(s) | Key Metabolic Effect | Reference(s) |

| High-Methionine Diet | Mice, Rats, Rabbits, Pigs | Increases the metabolic flux through the methionine cycle, leading to excess homocysteine production. ahajournals.orgtemple.edu | nih.govtemple.edunih.gov |

| Folate-Deficient Diet | Mice, Rats | Impairs the remethylation of homocysteine to methionine by methionine synthase. pnas.orgnih.gov | pnas.orgnih.gov |

| Vitamin B12-Deficient Diet | Mice | Reduces the activity of methionine synthase, a vitamin B12-dependent enzyme, hindering homocysteine remethylation. pnas.orgnih.gov | pnas.orgnih.gov |

| Vitamin B6-Deficient Diet | Mice | Limits the conversion of homocysteine to cystathionine by cystathionine β-synthase in the transsulfuration pathway. ahajournals.orgnih.gov | ahajournals.orgnih.gov |

| Combined High-Methionine and B-Vitamin-Deficient Diet | Mice | Maximizes homocysteine elevation by increasing its production and inhibiting its clearance pathways. pnas.org | pnas.orgnih.gov |

| Choline-Deficient Diet | Mice | Limits homocysteine remethylation via the betaine-homocysteine methyltransferase (BHMT) pathway. ahajournals.org | ahajournals.org |

These diet-induced models have been instrumental in demonstrating the link between elevated homocysteine, the formation of this compound, and subsequent pathological protein modifications. nih.gov

Pharmacologically Induced Models of Elevated Metabolites

In addition to dietary manipulations, pharmacological approaches are utilized to induce hyperhomocysteinemia and study the resulting increase in this compound levels. These models offer the advantage of inducing rapid and often transient elevations in homocysteine, allowing for the study of acute effects.

One such method involves the administration of homocysteine itself, typically in the drinking water or via injection. ahajournals.orgmdpi.com Intracerebral injections of homocysteine in rodents have been used to model Alzheimer's-like symptoms. openneurologyjournal.com Another approach is the administration of homocysteine thiolactone or homocysteic acid, which are direct metabolites of homocysteine. mdpi.com

Pharmacological inhibition of enzymes involved in homocysteine metabolism is another key strategy. For instance, methotrexate, a folate antagonist, can be used to induce hyperhomocysteinemia by inhibiting the folate cycle. mdpi.com More targeted inhibitors have also been developed. An example is the use of S-(δ-carboxylbutyl)-DL-homocysteine, a pharmacological inhibitor of betaine-homocysteine methyltransferase (BHMT). Intraperitoneal injection of this compound in mice resulted in a transient but significant increase in plasma homocysteine levels. nih.gov

These pharmacological models, often used in conjunction with genetic and dietary models, provide valuable tools for dissecting the specific roles of elevated homocysteine and this compound in various disease pathologies.

Comparative Studies Across Species (e.g., Rodents, Rabbits, Swine)

The study of hyperhomocysteinemia and its consequences, including the formation and effects of this compound, has been conducted across various animal species. nih.gov While rodents, particularly mice and rats, are the most commonly used models due to their genetic tractability and cost-effectiveness, larger animals like rabbits and swine offer physiological similarities to humans that are advantageous for certain studies. nih.govnih.gov

Rodents (Mice and Rats): Mice are extensively used in diet-induced and genetic models of hyperhomocysteinemia. nih.govnih.gov Studies in mice have demonstrated that diet-induced hyperhomocysteinemia accelerates arterial lesions and can lead to cognitive deficits. nih.govpnas.org Rats have also been used to show that high homocysteine levels are associated with increases in markers of vascular stress. annualreviews.org However, it's been noted that establishing a causal link between hyperhomocysteinemia and atherosclerosis in some rodent models can be challenging without the presence of other factors like hyperlipidemia. nih.govscielo.br There are also significant interspecies variations in homocysteine levels within the brain, with rats showing much higher concentrations in the cerebellum compared to mice. bevital.no

Rabbits: Rabbits have been used in studies of diet-induced hyperhomocysteinemia, often showing that elevated homocysteine exacerbates atherosclerotic lesions, particularly in the context of a high-cholesterol diet. nih.gov There are also age-dependent differences in the metabolic response to homocysteine in rabbits. mdpi.com

Swine (Pigs): Pigs, including minipigs, are considered a good model for cardiovascular research due to similarities in their cardiovascular system to humans. annualreviews.org Studies in pigs have shown that diet-induced hyperhomocysteinemia can lead to vascular dysfunction. nih.govannualreviews.org

While these animal models have been crucial for advancing our understanding, it is important to recognize that no single animal model perfectly recapitulates all aspects of human hyperhomocysteinemia and its associated pathologies. nih.gov For instance, the prothrombotic risk associated with hyperhomocysteinemia in humans is not always consistently replicated in animal models, highlighting the need for careful selection of the appropriate model for the specific research question. mdpi.com Comparative studies across these species help to identify conserved mechanisms and species-specific differences, ultimately providing a more complete picture of the role of this compound in disease.

Analytical Techniques for Quantitative and Qualitative Assessment

A variety of sophisticated analytical techniques are employed for the detection, quantification, and characterization of this compound and its effects, particularly the modification of proteins (N-homocysteinylation).

Chromatographic Methods (e.g., HPLC-Fluorescence, LC-MS/MS, GC-MS) for Metabolite Profiling

Chromatographic methods are the cornerstone for the quantitative analysis of this compound (homocysteine thiolactone) and total homocysteine in biological samples. haematologica.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for measuring total homocysteine, often coupled with fluorescence or ultraviolet (UV) detection. chromatographytoday.comresearchgate.netnih.gov For this compound (HTL) analysis, HPLC-UV methods have been developed for its direct measurement in human urine. chromatographytoday.com These methods often involve a derivatization step to make the analyte detectable. chromatographytoday.com HPLC with fluorescence detection is also a popular choice for its sensitivity and is considered a reference technique by many for homocysteine quantification. redalyc.orgscielo.brnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of this compound. researchgate.netwaters.comwaters.com This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. waters.comwaters.com It can be used for the analysis of this compound in plasma and urine and often requires minimal sample preparation. nih.govnih.govresearchgate.net LC-MS/MS is also invaluable for identifying N-homocysteinylated proteins and their modification sites after proteolytic digestion. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of total homocysteine and has been considered a reference method. haematologica.orgwaters.com It typically involves derivatization of the analyte to make it volatile for gas chromatography. haematologica.org Methods have also been developed for the quantification of this compound in biological samples like saliva and urine using GC-MS. researchgate.net

The following table provides a comparison of these chromatographic methods for this compound and homocysteine analysis:

| Method | Principle | Advantages | Disadvantages | Sample Types |

| HPLC-Fluorescence | Separation by HPLC followed by derivatization and fluorescence detection. haematologica.orgredalyc.org | High sensitivity, widely used, considered a reference method. redalyc.orgscielo.br | Often requires a derivatization step. haematologica.org | Plasma, Serum, Urine. researchgate.netnih.gov |

| HPLC-UV | Separation by HPLC followed by UV detection. chromatographytoday.com | Simple, robust, reproducible. chromatographytoday.com | May have lower sensitivity compared to fluorescence or MS methods. chromatographytoday.com | Urine. chromatographytoday.com |

| LC-MS/MS | Separation by LC coupled with tandem mass spectrometry for specific detection. waters.comwaters.com | High sensitivity and specificity, can be used for both quantification and identification of modified proteins. researchgate.netwaters.commdpi.com | Requires expensive instrumentation. researchgate.net | Plasma, Serum, Urine. nih.govresearchgate.netthermofisher.com |

| GC-MS | Separation of volatile derivatives by GC coupled with mass spectrometry. haematologica.org | High specificity, considered a reference method. waters.comwaters.com | Requires derivatization to make analytes volatile, can be time-consuming. haematologica.org | Plasma, Serum, Urine, Saliva. haematologica.orgresearchgate.net |

Spectrometric Approaches for Structural Elucidation of Modified Proteins

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of proteins modified by this compound (N-homocysteinylation). nih.govnih.gov

Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the molecular mass of intact proteins, allowing for the detection of mass shifts caused by N-homocysteinylation. plos.org By comparing the mass of a native protein to its homocysteinylated counterpart, the number of homocysteine adducts can be inferred. plos.org ESI-MS is also used in conjunction with liquid chromatography (LC-ESI-MS) to analyze peptides after protein digestion. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is another technique used to measure the mass of intact proteins and peptides. nih.gov It is particularly useful for analyzing complex mixtures and can be used to identify N-homocysteinylated residues in proteins after enzymatic digestion. nih.gov

Tandem Mass Spectrometry (MS/MS): To pinpoint the exact location of N-homocysteinylation on a protein, a "bottom-up" proteomics approach is typically employed. nih.govrsc.org This involves the enzymatic digestion of the modified protein (e.g., with trypsin) into smaller peptides. These peptides are then analyzed by LC-MS/MS. mdpi.comrsc.org The first stage of mass spectrometry (MS1) measures the mass of the peptides, and peptides with a mass shift corresponding to homocysteinylation are selected for fragmentation. The second stage (MS/MS) generates a fragmentation pattern (spectrum) of the selected peptide, which allows for the determination of its amino acid sequence and the precise identification of the modified lysine (B10760008) residue. nih.gov

Immunochemical Assays for Protein Adduct Detection

Immunochemical assays provide a sensitive and often high-throughput method for detecting and quantifying N-homocysteinylated proteins. nih.govmdpi.com These methods rely on antibodies that specifically recognize the Nε-homocysteine-lysine epitope on modified proteins. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be used for the quantitative detection of N-homocysteinylated proteins in biological fluids. mdpi.com It offers a simpler and more rapid alternative to chromatographic methods for routine analysis. researchgate.net

Western Blotting and Dot Blotting: These membrane-based techniques use specific antibodies to detect N-homocysteinylated proteins that have been separated by size (Western blotting) or directly applied to the membrane (dot blotting). nih.gov Chemiluminescence or fluorescence-based detection methods can be used for quantification. mdpi.com A chemical labeling method, where a biotin-aldehyde tag is attached to the N-homocystamide group, allows for sensitive detection via Western blotting with streptavidin-HRP and chemiluminescence. mdpi.com

Immunohistochemistry (IHC): IHC utilizes antibodies to visualize the location of N-homocysteinylated proteins within tissue sections. nih.gov This technique has been successfully used to detect N-homocysteinylated proteins in human cardiac and aortic tissues, as well as in the aortic lesions of hyperhomocysteinemic mice. nih.gov

The following table summarizes the different immunochemical assays used for the detection of this compound-protein adducts:

| Assay Type | Principle | Application | Reference(s) |

| ELISA | Plate-based immunoassay using specific antibodies for quantification. mdpi.comclinical-laboratory-diagnostics.com | Quantification of N-homocysteinylated proteins in biological fluids. | mdpi.comresearchgate.net |

| Western Blotting | Detection of size-separated proteins on a membrane using specific antibodies. mdpi.com | Detection and semi-quantification of specific N-homocysteinylated proteins. | mdpi.com |

| Dot Blotting | Direct detection of proteins on a membrane using specific antibodies. nih.gov | Screening and relative quantification of N-homocysteinylated proteins. | nih.gov |

| Immunohistochemistry | Visualization of protein adducts in tissue sections using specific antibodies. nih.gov | Localization of N-homocysteinylated proteins in tissues. | nih.gov |

These immunochemical methods, in complement with chromatographic and spectrometric techniques, provide a comprehensive toolkit for researchers to investigate the prevalence and pathological significance of this compound-induced protein modifications. epa.gov

Advanced Microscopy Techniques for Cellular Localization and Damage Assessment

The investigation into the cellular and subcellular consequences of this compound, also known as homocysteine thiolactone (HTL), accumulation relies heavily on advanced microscopy techniques. These powerful imaging tools enable researchers to visualize the precise location of molecular events and assess the resulting structural and functional damage within cells. Methodologies ranging from electron microscopy to sophisticated fluorescence-based super-resolution imaging provide critical insights into the pathological mechanisms initiated by this compound.

Electron Microscopy (EM)

Electron microscopy offers unparalleled resolution for examining the ultrastructural changes within cells exposed to homocysteine and its metabolites. Transmission electron microscopy (TEM) has been instrumental in identifying specific organelle damage.

Mitochondrial Damage: Studies using TEM have revealed significant morphological changes in mitochondria following exposure to homocysteine. These changes include swelling, fracturing of the cristae, and an enlightened matrix, indicating mitochondrial decompensation and depletion. ijmrhs.comresearchgate.netbba-journal.com In some cell models, mitochondria were observed to be enlarged and clustered toward the cell center. researchgate.net These observations directly link homocysteine to the disruption of mitochondrial integrity, a key event in cellular injury. ijmrhs.com

Endoplasmic Reticulum and Other Vesicles: Besides mitochondrial alterations, TEM has identified the appearance of large intracytoplasmic vesicles in cells exposed to homocysteine, structures not found in control cells. researchgate.net

Protein Aggregation: EM has also been employed to visualize the effects of homocysteine on the aggregation of other proteins, such as the amyloid-β (Aβ) peptide, which is relevant in neurodegenerative disease research. mdpi.com

Confocal and Fluorescence Microscopy

Confocal laser scanning microscopy (CLSM) and other fluorescence-based methods are vital for localizing specific molecules within the cell and quantifying cellular responses to this compound-induced stress. These techniques often use fluorescent probes or immunofluorescence labeling to achieve specificity.

Protein Translocation and Localization: Confocal microscopy has been used to track the movement of proteins involved in stress signaling pathways. For instance, the activation and subsequent nuclear translocation of phospho-p38-MAPK, a key protein in apoptosis signaling, was visualized in cells treated with homocysteine. core.ac.uk

Assessment of DNA Damage: A critical application of fluorescence microscopy is in the assessment of DNA damage. By using antibodies against phosphorylated histone H2A.X (γ-H2A.X), a marker for DNA double-strand breaks, researchers have used immunofluorescence to visualize and quantify the increase in DNA damage in cells treated with homocysteine thiolactone. nih.gov

Detection of N-Homocysteinylated Proteins: Specific antibodies have been developed to detect proteins that have been modified by homocysteine thiolactone, a process known as N-homocysteinylation. Using immunofluorescence with confocal microscopy, researchers can detect the presence and location of these damaged proteins in tissues and cells. scispace.com This technique has been used to show elevated levels of total homocysteine in brain tissue during ischemic events. scispace.com

Visualization with Fluorescent Probes: Researchers have developed novel fluorescent probes that specifically react with homocysteine, allowing for its detection in living cells. nih.govacs.org Confocal and fluorescence microscopy are used to image these probes, providing a visual readout of homocysteine levels and distribution within cellular compartments. nih.govacs.org

Super-Resolution Microscopy

Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution (typically 10-70 nm). nih.gov While direct applications in this compound-specific studies are emerging, their potential is significant. Techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy could provide unprecedented detail. mdpi.comnumberanalytics.combiocompare.com

Potential Applications: These methods could be used to examine the precise nanoscale organization of N-homocysteinylated proteins within larger protein complexes or cellular structures. They could also visualize the initial stages of this compound-induced damage at membranes or within specific sub-organellar compartments with a level of detail unattainable with conventional confocal or electron microscopy. nih.gov The ability to perform live-cell imaging with some of these techniques offers the potential to observe the dynamics of this compound-induced cellular damage in real-time. nih.govtelight.eu

The following table summarizes key findings from studies utilizing these advanced microscopy techniques.

| Microscopy Technique | Model System | Key Findings | Reference(s) |

| Transmission Electron Microscopy (TEM) | Rat Liver Cells | Revealed dystrophic and destructive changes in hepatocytes, including mitochondrial depletion and enlightened matrix. | bba-journal.com |

| Transmission Electron Microscopy (TEM) | DAMI Cells (Megakaryocytic) | Showed a subpopulation of enlarged mitochondria with fractured cristae; observed large intracytoplasmic vesicles. | researchgate.net |

| Electron Microscopy (EM) | In vitro Aβ peptide | Visualized that high concentrations of homocysteine accelerate the aggregation kinetic of Aβ40. | mdpi.com |

| Confocal Laser Scanning Microscopy (CLSM) | Mesangial Cells | Demonstrated activation and nuclear translocation of phospho-p38-MAPK following homocysteine exposure. | core.ac.uk |

| Confocal Microscopy (Immunofluorescence) | Mouse Neuroectoderm Cells (NE4C) | Visualized and quantified an increase in DNA damage (γ-H2A.X) after treatment with homocysteine thiolactone. | nih.gov |

| Confocal Microscopy (Immunohistochemistry) | Mouse Brain Tissue | Assessed robustly increased total homocysteine levels in brain tissue during ischemia. | scispace.com |

| Confocal Microscopy | Mouse Neuroblastoma Cells (N2a-APPswe) | Used to quantify amyloid-β (Aβ) accumulation in cells where the this compound-detoxifying enzyme was silenced. | nih.gov |

| Fluorescence Microscopy | RAW264.7 Macrophages | Demonstrated that a coumarin-based fluorescent probe could efficiently detect thiols (including homocysteine) in living cells. | nih.gov |

Broader Biological and Theoretical Considerations

Homocysteine Thiolactone in Early Earth Chemistry and Prebiotic Evolution Theories

Homocysteine, while not a proteinogenic amino acid in modern biology, is theorized to have been a significant molecule on the primordial Earth. nih.gov Its intramolecularly cyclized form, homocysteine thiolactone, possesses characteristics that make it a compelling candidate for involvement in the origin of life and the synthesis of the first peptides. nih.govmdpi.com

Central to this theory is the "thioester world" hypothesis, which posits that high-energy thioester bonds were crucial for driving chemical reactions before the evolution of enzymes. nih.govdntb.gov.ua Homocysteine thiolactone, a stable five-membered ring thioester, could have served as such an activated species. dntb.gov.uanih.gov Research has demonstrated, both experimentally and theoretically, that homocysteine can cyclize to form its thiolactone in aqueous, acidic environments, conditions plausible for the early Earth's oceans. nih.govdntb.gov.ua

Studies suggest that this thiolactone could have formed directly from the Strecker precursor of homocysteine, an aminonitrile, in the primitive ocean. nih.govsemanticscholar.org Once formed, homocysteine thiolactone can react with other amino acids to form dipeptides. nih.govdntb.gov.ua This reactivity suggests a potential pathway for the abiotic formation of peptides, the building blocks of proteins. Although the thiolactone itself is relatively stable, it can be opened by amines to yield amides, which could have acted as precursors for the elongation of peptide chains. dntb.gov.uanih.govsemanticscholar.org This potential role in early peptide synthesis may also offer clues as to why methionine, the demethylated analog of homocysteine, was ultimately selected as the universal start amino acid in protein synthesis. nih.gov

| Finding | Implication for Prebiotic Evolution | Supporting Evidence |

|---|---|---|

| Formation in Aqueous Conditions | Plausible availability in the primitive ocean environment. dntb.gov.uasemanticscholar.org | Experimental and theoretical studies show cyclization of homocysteine into its thiolactone in acidic water. nih.gov |

| High-Energy Thioester Bond | Could provide the energy for peptide bond formation, consistent with the "thioester world" hypothesis. nih.gov | The thiolactone is an activated form of homocysteine. nih.gov |

| Reactivity with Amino Acids | Provides a potential abiotic pathway for the formation of dipeptides and longer peptide precursors. nih.gov | Demonstrated reaction of homocysteine thiolactone with amino acids to form dipeptides. nih.govdntb.gov.ua |

| Formation from Precursors | Could have formed directly from simpler molecules (aminonitriles) available on the early Earth. nih.gov | Studies show potential formation from the Strecker precursor of homocysteine. nih.govsemanticscholar.org |

Comparative Biochemistry Across Biological Kingdoms

The formation of homocysteine thiolactone is a conserved biochemical process observed across different forms of life. mdpi.com Its synthesis is not part of a primary metabolic pathway but rather a consequence of an essential error-editing, or "proofreading," mechanism in protein synthesis. nih.govresearchgate.net Methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its transfer RNA (tRNA), can mistakenly recognize and activate the structurally similar homocysteine. mdpi.comnih.gov

To prevent the incorrect incorporation of homocysteine into proteins, a universal editing mechanism converts the misactivated homocysteine into the cyclic homocysteine thiolactone, releasing it from the enzyme. mdpi.comresearchgate.net This proofreading step is crucial for maintaining the fidelity of protein synthesis in all organisms. mdpi.com

While the formation of homocysteine thiolactone is a universal process, organisms have evolved enzymatic systems to detoxify this reactive molecule. In humans and other mammals, several enzymes have been identified that can hydrolyze homocysteine thiolactone back to homocysteine, mitigating its potential toxicity. These enzymes are found in different cellular compartments and tissues. Notable examples include:

Paraoxonase 1 (PON1): A serum enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against vascular toxicity. mdpi.com

Bleomycin Hydrolase (BLMH): A cytoplasmic enzyme with hydrolyzing activity against the thiolactone. mdpi.com

Biphenyl Hydrolase-Like Protein (BPHL): A mitochondrial enzyme that contributes to detoxification within the cell's powerhouse. mdpi.com

Human Carboxylesterase 1 (hCES1): A study published in 2024 identified this liver-abundant enzyme as demonstrating the highest catalytic activity against homocysteine thiolactone among three screened carboxylesterases. nih.govnih.gov

The presence of these diverse hydrolases highlights the importance of controlling homocysteine thiolactone levels, particularly in complex organisms. The comparative biochemistry of these detoxification pathways across different biological kingdoms, such as in plants, fungi, or prokaryotes, is an area requiring further investigation.

Future Directions in Homocystamine (Homocysteine Thiolactone) Research

The study of homocysteine thiolactone is an evolving field, with future research poised to leverage advanced technologies to answer fundamental questions about its metabolism, pathological effects, and therapeutic potential.

Future work will likely focus on:

Enzyme Contribution: Quantifying the specific role each known hydrolase (PON1, BLMH, BPHL, hCES1) plays in different physiological and pathological contexts.

Discovery of New Enzymes: Screening for additional enzymes that may participate in the metabolism or detoxification of homocysteine thiolactone.

Genetic Variants: Investigating the impact of single-nucleotide polymorphisms (SNPs) in the genes encoding these enzymes. nih.gov Studies on hCES1 have already shown that certain natural variants exhibit significantly lower catalytic activity, which could lead to increased susceptibility to diseases associated with high homocysteine thiolactone levels. nih.govnih.govresearchgate.net

| Enzyme | Cellular Location/Tissue | Significance/Research Finding |

|---|---|---|

| Methionyl-tRNA Synthetase (MetRS) | Universal (all cell types) | Responsible for the formation of homocysteine thiolactone through an error-editing mechanism. mdpi.comnih.gov |

| Paraoxonase 1 (PON1) | Serum (associated with HDL) | Detoxifies circulating homocysteine thiolactone; plays a protective role in the vasculature. mdpi.com |

| Bleomycin Hydrolase (BLMH) | Cytoplasm | Contributes to intracellular detoxification. mdpi.com |

| Biphenyl Hydrolase-Like Protein (BPHL) | Mitochondria | Aids in detoxification within mitochondria. mdpi.com |

| Human Carboxylesterase 1 (hCES1) | Liver (abundant) | Demonstrates very high catalytic activity against homocysteine thiolactone; natural variants show impaired function. nih.govnih.gov |

The integration of multiple "omics" technologies offers a powerful, systems-level approach to understanding the biological impact of homocysteine thiolactone. azolifesciences.com A single-omics approach provides only a snapshot, but integrating genomics, transcriptomics, proteomics, and metabolomics can reveal the complex interplay between different molecular layers. azolifesciences.comnih.gov

Future research will increasingly use multi-omics to:

Elucidate Pathological Pathways: Identify how homocysteine thiolactone alters gene expression, protein modification, and metabolic networks to contribute to disease. nih.gov For instance, studies have already suggested that the thiolactone, rather than homocysteine itself, is responsible for changes in gene expression related to chromatin organization and lipid metabolism. mdpi.com

Identify Biomarkers: Discover novel and more sensitive biomarkers for diseases associated with dysregulated homocysteine metabolism by correlating multi-omics data with clinical outcomes. nih.gov

Map Protein N-homocysteinylation: Utilize advanced proteomics to create comprehensive maps of proteins modified by homocysteine thiolactone (a post-translational modification called N-homocysteinylation). mdpi.comnih.gov This will help clarify how such modifications alter protein function and lead to cellular damage.

To better understand the effects of homocysteine thiolactone, researchers are moving beyond traditional models. Current in vitro research often uses cell lines like human umbilical vein endothelial cells (HUVECs) to study specific cellular responses such as inflammation and apoptosis. ahajournals.orgnih.gov In vivo studies frequently employ animal models, such as mice with genetic defects in homocysteine metabolism (e.g., Cbs-/- mice), which exhibit severe hyperhomocysteinemia. nih.gov

The next generation of models will likely include:

Organ-on-a-Chip Systems: Microfluidic devices that mimic the physiology of human organs, allowing for more accurate in vitro studies of tissue-specific effects of the thiolactone.

3D Bioprinting: The creation of three-dimensional tissue structures that better represent the complex cellular environment of human tissues compared to 2D cell cultures.

Genetically Engineered Animal Models: Developing animal models with specific mutations in homocysteine thiolactone-detoxifying enzymes (like hCES1 or PON1) to directly probe the function of these enzymes in vivo. nih.gov

Computational Modeling: Expanding the use of advanced computational methods, such as the Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics used to elucidate the catalytic mechanism of hCES1, to predict enzyme function and molecular interactions. nih.gov

These advanced models will be instrumental in bridging the gap between basic research and clinical applications, facilitating the development of new therapeutic strategies.

Q & A

Q. What are the established methods for synthesizing homocystamine, and what analytical techniques are used to confirm its purity and structure?

this compound is synthesized via acid degradation of S-sulfo-homocysteamine, derived from 3-bromopropylamine and thiosulfate, as per Clarke’s reaction . Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) for functional group identification and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Reproducibility hinges on strict adherence to reaction stoichiometry and temperature control .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires storage at -20°C in airtight, light-protected containers to prevent degradation . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should occur in a fume hood to avoid inhalation exposure. Spills must be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers ensure reproducibility in this compound-related experiments?

Detailed documentation of synthesis parameters (e.g., reactant ratios, pH, reaction time) and characterization data (NMR peaks, HPLC retention times) is essential . For enzymatic studies, substrate concentrations and enzyme batch consistency must be standardized. Cross-validation with independent analytical methods (e.g., tandem MS vs. FTIR) reduces variability .

Advanced Research Questions

Q. What enzymatic pathways involve this compound, and how do substrate specificity studies inform its metabolic role?

this compound serves as a substrate for cysteamine dioxygenase (EC 1.13.11.19), which catalyzes its oxidation to hypotaurine derivatives. Substrate specificity assays reveal that this compound’s thiol group and amine spacing are critical for enzyme binding, distinguishing it from analogs like cysteamine . Competitive inhibition studies using structural analogs (e.g., 3-aminopropanethiol) can map active-site interactions .

Q. How can conflicting data on this compound’s oxidative stability be resolved in kinetic studies?

Contradictions in oxidation rates may arise from trace metal contaminants or pH fluctuations during assays. Implement controlled buffer systems (e.g., Chelex-treated buffers to remove metal ions) and real-time monitoring via electrochemical sensors (e.g., sulfhydryl-specific electrodes) . Statistical tools like ANOVA can identify outliers linked to experimental artifacts .

Q. What strategies optimize this compound’s solubility and stability in aqueous solutions for in vitro assays?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or buffered solutions at pH 7.4. Stability is prolonged by adding antioxidants (e.g., 1 mM DTT) and avoiding prolonged light exposure. Pre-experiment stability assays via UV-Vis spectroscopy (monitoring absorbance at 280 nm) validate these conditions .

Q. How do researchers differentiate this compound from structurally similar thiolamines in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) isolates this compound using unique precursor-to-product ion transitions (e.g., m/z 135 → 90). Cross-reactivity is minimized by optimizing chromatographic separation (e.g., C18 columns with ion-pairing reagents) .

Data Analysis & Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀ values. Bootstrap resampling assesses confidence intervals for small datasets. Confounding variables (e.g., cell line variability) are controlled via mixed-effects models .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound-protein interactions?

Reconcile differences by validating computational docking models with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff) to refine in silico parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.